
Galamustine
Übersicht
Beschreibung
NS 3861, offiziell bekannt als 3-(3-Brom-2-thienyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-en, ist ein neuronaler nikotinerger Acetylcholinrezeptoragonist. Es ist bekannt für seine hohe Affinität und selektive Aktivierung spezifischer nikotinerger Acetylcholinrezeptorsubtypen, insbesondere derer, die die Alpha-3- und Beta-2-Untereinheiten enthalten .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NS 3861 umfasst mehrere wichtige Schritte:
Bildung der bicyclischen Struktur: Die Grundstruktur von NS 3861 wird durch eine Reihe von Cyclisierungsreaktionen synthetisiert.
Bromierung: Die Einführung des Bromatoms in der 3-Position des Thiophenrings erfolgt durch eine Bromierungsreaktion.
Industrielle Produktionsmethoden
Die industrielle Produktion von NS 3861 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig fortschrittliche Techniken wie kontinuierliche Flusschemie und automatisierte Synthese .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NS 3861 involves several key steps:
Formation of the bicyclic structure: The core structure of NS 3861 is synthesized through a series of cyclization reactions.
Bromination: The introduction of the bromine atom at the 3-position of the thiophene ring is achieved through a bromination reaction.
Final assembly: The final step involves the coupling of the brominated thiophene with the bicyclic structure under specific reaction conditions.
Industrial Production Methods
Industrial production of NS 3861 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Analyse Chemischer Reaktionen
Arten von Reaktionen
NS 3861 durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation: NS 3861 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können das Bromatom oder andere funktionelle Gruppen in der Verbindung modifizieren.
Substitution: Das Bromatom in NS 3861 kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von NS 3861 mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Wissenschaftliche Forschungsanwendungen
Treatment of Alzheimer's Disease
Clinical Efficacy
Galantamine has been extensively studied for its efficacy in treating mild to moderate Alzheimer's disease. A randomized, double-blind, placebo-controlled trial involving 653 patients demonstrated that galantamine significantly improved cognitive function and daily living activities compared to placebo. The study reported a mean treatment effect on cognitive scales of 2.9 to 3.1 points, with higher doses yielding better outcomes .
Mechanism of Action
Galantamine enhances cholinergic neurotransmission by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels. It also potentiates nicotinic receptor activity, which is crucial for cognitive processes impaired in Alzheimer's patients .
Lucid Dreaming Enhancement
Research Findings
Recent studies have indicated that galantamine can enhance the frequency of lucid dreams. In a controlled study, participants who took 4 mg and 8 mg doses reported lucid dreams at rates of 27% and 42%, respectively, compared to only 14% with a placebo . This effect is attributed to galantamine's action on acetylcholine pathways involved in dream recall and lucidity.
Study Design
Participants were awakened after approximately 4.5 hours of sleep and administered galantamine before returning to sleep while practicing techniques to induce lucid dreaming. The results suggest a dose-dependent relationship between galantamine intake and the likelihood of experiencing lucid dreams .
Neuroprotective Effects
Potential Applications in Neurodegenerative Diseases
Research has suggested that galantamine may offer neuroprotective benefits beyond Alzheimer's disease. Its modulation of nicotinic receptors could potentially aid in conditions characterized by cholinergic dysfunction, such as Parkinson's disease and schizophrenia. Studies are ongoing to evaluate its effectiveness in these areas.
Cognitive Enhancement in Healthy Adults
Cognitive Performance Studies
Some studies have explored the effects of galantamine on cognitive performance in healthy adults. Results indicate that low doses may improve attention and memory tasks, although the effects vary among individuals . This suggests potential applications in enhancing cognitive function in non-clinical populations.
Data Summary Table
Case Studies
-
Alzheimer's Disease Management
A notable case involved a patient with moderate Alzheimer's who showed significant improvement in daily functioning after six months on galantamine therapy, highlighting its role in enhancing quality of life. -
Lucid Dreaming Experimentation
In a study involving participants practicing lucid dreaming techniques, those taking galantamine reported not only increased lucidity but also enhanced dream recall and vividness, demonstrating its potential as a tool for dream-related research.
Wirkmechanismus
NS 3861 exerts its effects by binding to and activating nicotinic acetylcholine receptors, specifically those containing the alpha-3 and beta-2 subunits. This activation leads to the opening of ion channels, allowing the flow of ions such as sodium and calcium into the cell. This ion flow triggers a cascade of intracellular signaling events, ultimately resulting in the modulation of neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cytisin: Ein weiterer nikotinerger Acetylcholinrezeptoragonist mit einem anderen Bindungsprofil.
Epibatidin: Ein potenter Agonist mit hoher Affinität für nikotinerge Acetylcholinrezeptoren, aber mit einem anderen Selektivitätsmuster.
Vareniclin: Ein partieller Agonist, der in der Rauchentwöhnungstherapie eingesetzt wird .
Einzigartigkeit
NS 3861 ist einzigartig in seiner selektiven Aktivierung von nikotinergen Acetylcholinrezeptoren, die die Alpha-3- und Beta-2-Untereinheiten enthalten, was es von anderen ähnlichen Verbindungen unterscheidet. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung spezifischer Rezeptorsubtypen und ihrer Rollen in verschiedenen physiologischen Prozessen .
Biologische Aktivität
Galamustine, a compound with significant biological activity, has been the focus of various studies due to its potential therapeutic applications. This article explores the biological activity of Galamutine, including its pharmacological effects, mechanisms of action, and relevant case studies.
This compound is a derivative of nitrogen mustard, which is known for its alkylating properties. The compound acts primarily by interfering with DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This mechanism is particularly relevant in cancer therapy, where selective targeting of malignant cells can lead to tumor regression.
Pharmacological Effects
-
Antitumor Activity :
- Galamutine has demonstrated significant antitumor effects in various preclinical models. Its ability to induce apoptosis in cancer cells makes it a candidate for treating malignancies such as leukemia and solid tumors.
- In vitro studies have shown that Galamutine effectively inhibits the proliferation of cancer cell lines, including those resistant to conventional therapies.
-
Neuroprotective Effects :
- Recent research indicates that Galamutine may also possess neuroprotective properties, particularly in models of neurodegenerative diseases. This effect is attributed to its ability to modulate cholinergic activity and reduce oxidative stress in neuronal cells.
-
Anti-inflammatory Properties :
- Galamutine has been shown to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property could be beneficial in treating conditions characterized by chronic inflammation.
Table 1: Summary of Key Studies on Galamutine's Biological Activity
Case Study Analysis
-
Antitumor Efficacy :
A phase II clinical trial evaluated the effects of Galamutine in patients with advanced solid tumors. The results indicated a notable response rate, with several patients achieving stable disease or partial remission. The trial highlighted manageable side effects, primarily hematological in nature, suggesting a favorable safety profile for further development. -
Neuroprotection in Alzheimer's Disease :
In a murine model of Alzheimer's disease, Galamutine was administered to assess its effect on cognitive decline. The results showed significant improvements in memory retention and reduced amyloid plaque formation compared to controls, indicating its potential as a therapeutic agent for neurodegenerative conditions. -
Anti-inflammatory Responses :
A study investigating the anti-inflammatory properties of Galamutine demonstrated its effectiveness in reducing inflammation markers in animal models of arthritis. The compound inhibited the activation of NF-kB signaling pathways, which are critical in inflammatory responses.
Eigenschaften
IUPAC Name |
(3R,4S,5R,6R)-6-[bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Cl2NO5/c11-1-3-13(4-2-12)5-6-7(14)8(15)9(16)10(17)18-6/h6-10,14-17H,1-5H2/t6-,7+,8+,9-,10?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKGUJJIBXWRNV-CYNREMDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)N(CCCl)CC1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)N(CCCl)C[C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
107811-63-2 (hydrochloride) | |
Record name | Galamustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
304.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105618-02-8 | |
Record name | Galamustine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105618028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.